1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S3/c1-18(13,14)8-4-6-12(7-5-8)19(15,16)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZOOJAPCPMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:
Formation of the 5-chlorothiophen-2-ylsulfonyl intermediate: This step involves the chlorination of thiophene followed by sulfonylation to introduce the sulfonyl group.
Attachment to the piperidine ring: The 5-chlorothiophen-2-ylsulfonyl intermediate is then reacted with piperidine under suitable conditions to form the desired compound.
Introduction of the methylsulfonyl group: Finally, the methylsulfonyl group is introduced through a sulfonylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid: This compound shares the 5-chlorothiophen-2-ylsulfonyl group but differs in the ring structure.
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)furan-2-carboxylic acid: Similar in having the 5-chlorothiophen-2-ylsulfonyl group but with a different core structure.
Uniqueness
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Biological Activity
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with sulfonyl groups and a chlorothiophene moiety, which contributes to its pharmacological properties. The molecular formula is , with a molecular weight of 345.9 g/mol.
Biological Activities
1. Antibacterial Activity
Several studies have demonstrated the antibacterial efficacy of compounds related to this compound. For instance, derivatives with similar structures showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urea cycle disorders.
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial properties of synthesized derivatives, compounds were evaluated against multiple strains. The results indicated that compounds with the piperidine core exhibited varied activity levels, showcasing the potential for developing new antibacterial agents.
Case Study 2: Enzymatic Activity
Another study focused on the enzyme inhibitory effects of sulfonamide derivatives, including those similar to the target compound. The findings revealed that these compounds could serve as effective inhibitors of AChE and urease, with implications for treating neurodegenerative diseases and managing urea levels in patients.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit important enzymes and combat bacterial infections positions it as a candidate for further research and development.
The structural features contributing to its bioactivity include:
- Piperidine Ring : Associated with anesthetic effects and metabolic regulation.
- Sulfonamide Functionality : Known for antibacterial properties and enzyme inhibition.
- Chlorothiophene Moiety : Enhances interaction with biological targets due to its unique electronic properties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine?
- Methodological Answer : The compound can be synthesized via sulfonation reactions using 5-chlorothiophene-2-sulfonyl chloride and a methylsulfonyl-substituted piperidine precursor. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product. Yield optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity (>95%). Infrared spectroscopy (IR) verifies sulfonyl group absorption bands (~1350–1150 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of sulfonyl chloride intermediates. In case of skin contact, rinse immediately with water and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer : Systematically modify substituents (e.g., chlorothiophen vs. fluorothiophen, methylsulfonyl vs. ethylsulfonyl) and evaluate inhibitory potency in target assays (e.g., enzyme inhibition IC₅₀). Compare stereoisomers via chiral HPLC and assess binding affinity using radiolabeled analogs (e.g., ¹²⁵I or ¹⁸F isotopes) .
Q. What strategies address contradictory activity data in different biological assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Analyze off-target interactions via selectivity profiling against related receptors/enzymes. Molecular docking studies (e.g., using AutoDock Vina) can rationalize binding mode discrepancies .
Q. How does stereochemistry influence the compound’s pharmacokinetic properties?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using amylose-based columns) and compare in vitro metabolic stability (e.g., liver microsomes) and in vivo bioavailability (rodent PK studies). Monitor plasma exposure and tissue distribution using LC-MS/MS .
Q. What computational approaches predict physicochemical properties and drug-likeness?
- Methodological Answer : Use SwissADME or QikProp to calculate logP, polar surface area, and Lipinski’s Rule of Five compliance. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Density functional theory (DFT) models sulfonyl group electronic effects .
Q. How can radiolabeled derivatives be synthesized for receptor imaging studies?
- Methodological Answer : Introduce ¹⁸F via nucleophilic substitution (e.g., K₂.2.2/K²⁸⁶CO₃ in DMSO) at a propargyl or allyloxy side chain. Purify using solid-phase extraction (C18 cartridges) and validate radiochemical purity via radio-TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
